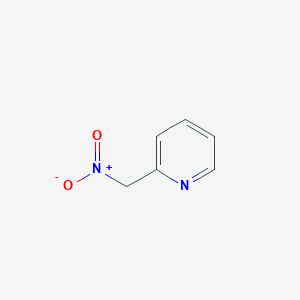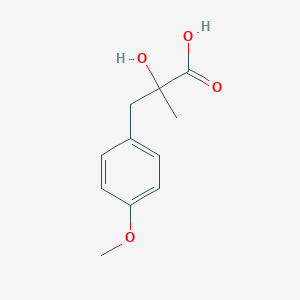
5-(4-Propyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Propyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid: is a heterocyclic compound that contains both thiadiazole and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) in the structure can lead to diverse chemical reactivity and interactions with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Propyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with nitriles under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of hydrazides with carboxylic acids or their derivatives (such as esters or acid chlorides) in the presence of dehydrating agents like phosphorus oxychloride or thionyl chloride.
Coupling of the Rings: The final step involves coupling the thiadiazole and oxadiazole rings through appropriate linkers and conditions, often involving condensation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the heterocyclic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
5-(4-Propyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its interactions with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(4-Propyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(4-Butyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
Comparison
- Uniqueness : The propyl group in 5-(4-Propyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid provides distinct steric and electronic properties compared to its methyl, ethyl, and butyl analogs. This can influence its reactivity, biological activity, and interactions with other molecules.
- Biological Activity : The length and branching of the alkyl chain can affect the compound’s ability to penetrate cell membranes, bind to targets, and exhibit biological effects.
Propriétés
Formule moléculaire |
C8H8N4O3S |
|---|---|
Poids moléculaire |
240.24 g/mol |
Nom IUPAC |
5-(4-propylthiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8N4O3S/c1-2-3-4-5(16-12-10-4)7-9-6(8(13)14)11-15-7/h2-3H2,1H3,(H,13,14) |
Clé InChI |
UOSPPXYPTHREHC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(SN=N1)C2=NC(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine](/img/structure/B13530884.png)
![rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine](/img/structure/B13530895.png)


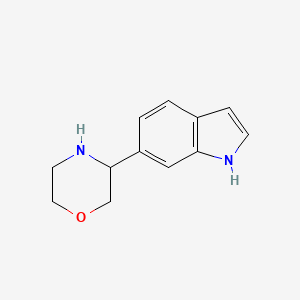

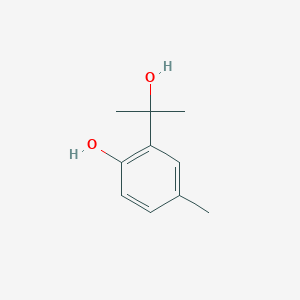
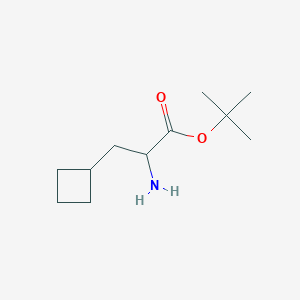
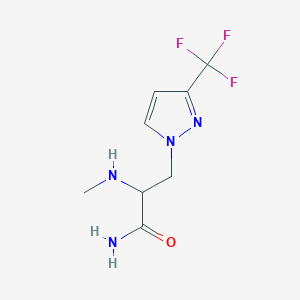
![2-Methyl-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13530929.png)
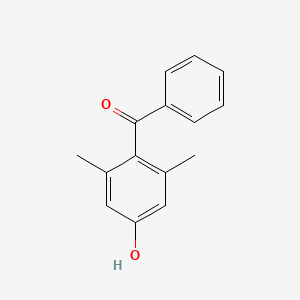
![[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13530954.png)
